

Spectral Analysis of 2-(Trifluoromethyl)benzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Trifluoromethyl)benzenesulfonamide

Cat. No.: B167894

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for **2-(Trifluoromethyl)benzenesulfonamide**, a key intermediate in the development of pharmaceuticals and agrochemicals.^[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Properties

- IUPAC Name: **2-(Trifluoromethyl)benzenesulfonamide**^[2]
- Molecular Formula: $C_7H_6F_3NO_2S$ ^[2]
- Molecular Weight: 225.19 g/mol ^{[2][3]}
- CAS Number: 1869-24-5^{[2][3]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, published, and assigned NMR dataset for **2-(Trifluoromethyl)benzenesulfonamide** is not publicly available, the following tables outline the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz. These predictions are based on the analysis of structurally similar compounds, including various trifluoromethyl-substituted benzene derivatives and other benzenesulfonamides.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the four aromatic protons and the two protons of the sulfonamide group. The aromatic region will display a complex splitting pattern due to the ortho-substitution.

Predicted Chemical Shift (δ ppm)	Multiplicity	Assignment
~ 8.0 - 8.2	d	H-6
~ 7.6 - 7.8	m	H-3, H-4, H-5
~ 5.0 - 7.0	br s	-SO ₂ NH ₂

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the six aromatic carbons and the carbon of the trifluoromethyl group. The carbon attached to the CF₃ group and the CF₃ carbon itself will exhibit splitting due to C-F coupling.

Predicted Chemical Shift (δ ppm)	Assignment
~ 140 - 145	C-1 (C-SO ₂ NH ₂)
~ 130 - 135	C-4
~ 128 - 132	C-6
~ 125 - 130	C-5
~ 125 - 130 (q)	C-2 (C-CF ₃)
~ 120 - 125 (q)	-CF ₃
~ 120 - 125	C-3

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is anticipated to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

Predicted Chemical Shift (δ ppm)	Multiplicity	Assignment
~ -60 to -65	s	-CF ₃

Infrared (IR) Spectroscopy

The IR spectrum of **2-(Trifluoromethyl)benzenesulfonamide** will display characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group, as well as strong absorptions corresponding to the C-F bonds of the trifluoromethyl group. The data presented is inferred from the analysis of similar sulfonamide-containing molecules and related trifluoromethyl-aromatic compounds.

Wavenumber (cm ⁻¹)	Vibrational Mode
~ 3400 - 3200	N-H stretching (asymmetric and symmetric)
~ 1350 - 1300	S=O stretching (asymmetric)
~ 1180 - 1150	S=O stretching (symmetric)
~ 1300 - 1100	C-F stretching
~ 1600 - 1450	C=C aromatic stretching
~ 900 - 650	C-H aromatic bending

Mass Spectrometry (MS)

Mass spectral data for **2-(Trifluoromethyl)benzenesulfonamide** has been acquired via Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry in negative ion mode.[\[2\]](#)

High-Resolution Mass Spectrometry (HRMS)

- Calculated Monoisotopic Mass: 225.00713409 Da[\[2\]](#)
- Precursor Ion [M-H]⁻: m/z 223.9999[\[2\]](#)

MS/MS Fragmentation Data

The fragmentation of the [M-H]⁻ precursor ion provides insight into the molecule's structure. The major fragment ions are listed below.

Fragment Ion (m/z)	Relative Intensity
223.9994	999
160.0376	451
225.0018	124
225.9933	64
161.0427	47

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for **2-(Trifluoromethyl)benzenesulfonamide**.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. The sample is dissolved in a deuterated solvent, such as deuteriochloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6), with tetramethylsilane (TMS) used as an internal standard for ^1H and ^{13}C NMR. For ^{19}F NMR, an external standard such as CFCl_3 is often used.

IR Spectroscopy

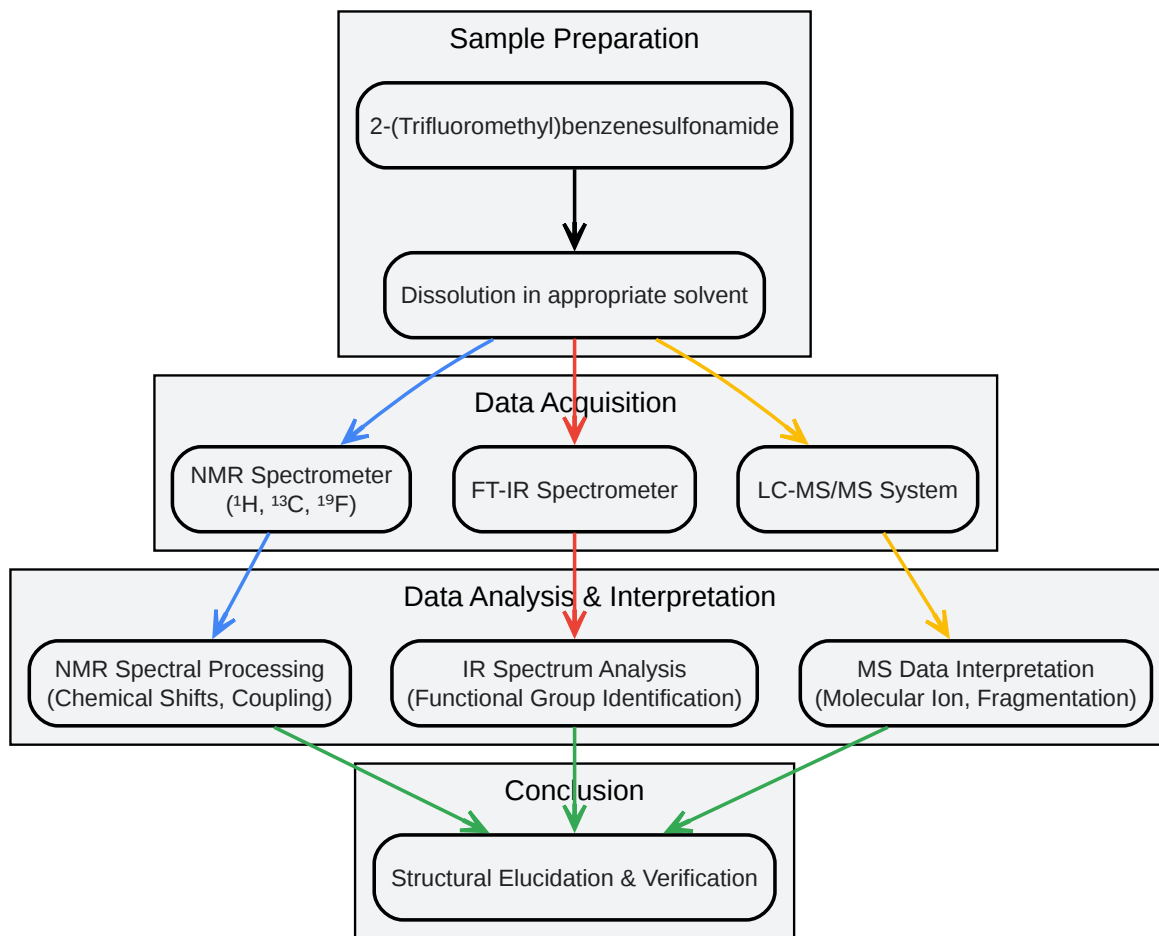
Infrared spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry

High-resolution mass spectra are acquired using an ESI-QTOF mass spectrometer. The sample is introduced via a liquid chromatography system, and the mass spectrometer is operated in negative ion mode to observe the $[\text{M-H}]^-$ ion. Collision-induced dissociation (CID) is used to generate fragment ions for MS/MS analysis.

Data Acquisition and Analysis Workflow

The following diagram illustrates the typical workflow for the spectral analysis of a chemical compound like **2-(Trifluoromethyl)benzenesulfonamide**.



[Click to download full resolution via product page](#)

Workflow for Spectral Data Acquisition and Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. 2-(Trifluoromethyl)benzenesulfonamide | C7H6F3NO2S | CID 2778018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Trifluoromethyl)benzenesulfonamide 97 1869-24-5 [sigmaaldrich.com]
- To cite this document: BenchChem. [Spectral Analysis of 2-(Trifluoromethyl)benzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167894#2-trifluoromethyl-benzenesulfonamide-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com